molecular formula C14H10F3NO2 B1405512 1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone CAS No. 1427460-55-6

1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

Cat. No. B1405512
CAS RN: 1427460-55-6
M. Wt: 281.23 g/mol
InChI Key: TXPVDINVIDQNIA-UHFFFAOYSA-N
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Description

“1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone” is a chemical compound that contains a trifluoromethylpyridine (TFMP) fragment . TFMP is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It has unique physical and chemical properties and outstanding biological activity .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) and its derivatives have been widely studied in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

The trifluoromethyl group in the compound contributes to its potential as an antimicrobial agent. Derivatives of this compound have been synthesized and evaluated for their antimicrobial potential against various bacterial strains. The presence of the pyridin-2-yl moiety can enhance the compound’s ability to interact with bacterial enzymes or receptors, leading to the inhibition of bacterial growth .

Medicinal Chemistry: Anti-Tubercular Compounds

Compounds with a structure analogous to “1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone” have been synthesized and tested for their anti-tubercular potential. The efficacy of these compounds against Mycobacterium tuberculosis suggests that our compound could serve as a lead structure for developing new anti-tubercular drugs .

properties

IUPAC Name

1-[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO2/c1-9(19)10-4-2-5-11(8-10)20-13-12(14(15,16)17)6-3-7-18-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPVDINVIDQNIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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